(E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-butyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-butyl-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. The presence of multiple functional groups, including a triazole ring, a benzylidene moiety, and a thiol group, makes it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-butyl-4H-1,2,4-triazole-3-thiol typically involves a multi-step process:
Formation of the Benzylidene Intermediate: The initial step involves the reaction of 4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde with an appropriate amine under basic conditions to form the benzylidene intermediate.
Cyclization to Form the Triazole Ring: The benzylidene intermediate is then subjected to cyclization with a suitable thiol reagent, such as butylthiol, in the presence of a catalyst to form the triazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-butyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzyl derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
(E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-butyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-butyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the benzylidene and thiol groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-((4-(benzyloxy)-3-chloro-5-methoxybenzylidene)amino)-5-butyl-4H-1,2,4-triazole-3-thiol
- (E)-4-((4-(benzyloxy)-3-fluoro-5-methoxybenzylidene)amino)-5-butyl-4H-1,2,4-triazole-3-thiol
- (E)-4-((4-(benzyloxy)-3-iodo-5-methoxybenzylidene)amino)-5-butyl-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of (E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-butyl-4H-1,2,4-triazole-3-thiol lies in the presence of the bromine atom, which can participate in unique halogen bonding interactions. This can enhance its binding affinity to biological targets and improve its pharmacological properties compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
4-[(E)-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-butyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O2S/c1-3-4-10-19-24-25-21(29)26(19)23-13-16-11-17(22)20(18(12-16)27-2)28-14-15-8-6-5-7-9-15/h5-9,11-13H,3-4,10,14H2,1-2H3,(H,25,29)/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJAVBRFIGLJJR-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NNC(=S)N1N=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NNC(=S)N1/N=C/C2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.